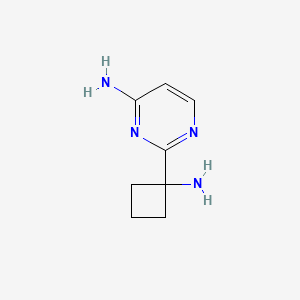
2-(1-Aminocyclobutyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a cyclobutylamine under specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminocyclobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where an amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclobutyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly efflux pumps in bacteria.
Medicine: Investigated for its potential as an adjuvant in antimicrobial therapies to combat antibiotic resistance.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-amine involves its binding to efflux pumps in bacteria. By binding to these proteins, the compound inhibits their function, thereby preventing the bacteria from expelling antibiotics. This increases the susceptibility of bacteria to antibiotics and enhances the effectiveness of antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Aminocyclobutyl)pyrimidin-2-amine
- 4-(3-Aminocyclobutyl)pyrimidin-5-amine
Uniqueness
2-(1-Aminocyclobutyl)pyrimidin-4-amine is unique due to its specific binding affinity to efflux pumps, which distinguishes it from other similar compounds. Its ability to form colloidal aggregates that do not bind specifically to AcrA makes it a compound of interest for further research and development .
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
2-(1-aminocyclobutyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-6-2-5-11-7(12-6)8(10)3-1-4-8/h2,5H,1,3-4,10H2,(H2,9,11,12) |
InChI-Schlüssel |
KOWNCKFHVYMYGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=CC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


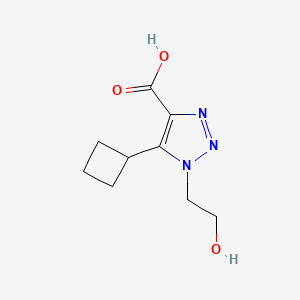
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
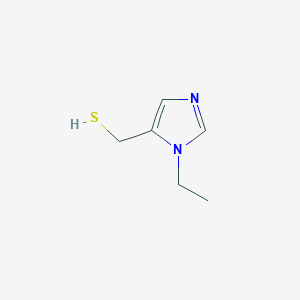
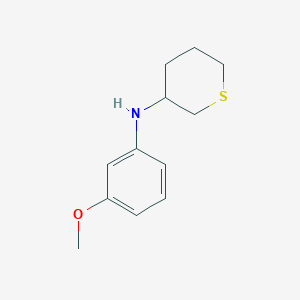
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13309608.png)
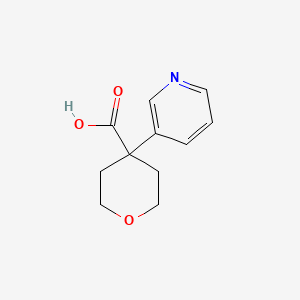
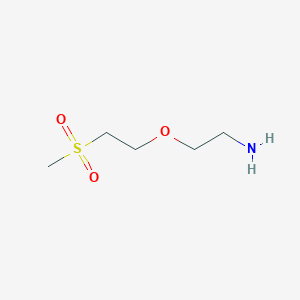
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
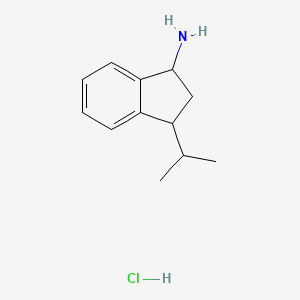

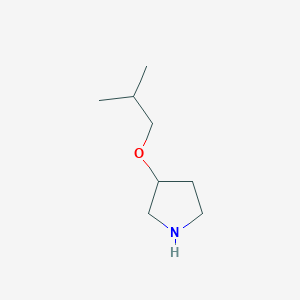
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
